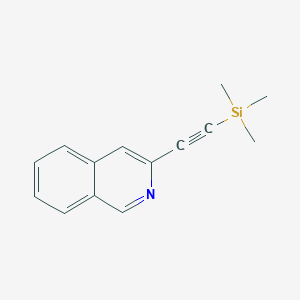

3-((Trimethylsilyl)ethynyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

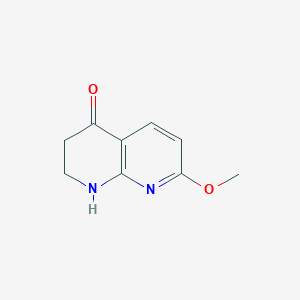

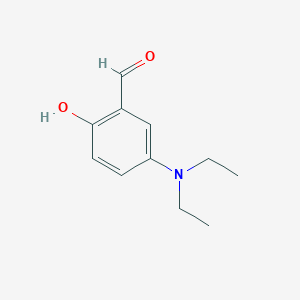

3-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds similar to 3-((Trimethylsilyl)ethynyl)isoquinoline often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For instance, 4-bromoisoquinoline can be dissolved in a mixture of tetrahydrofuran and dimethylformamide, to which trimethylsilylacetylene and trimethylamine are added under 0 °C .Molecular Structure Analysis

The molecular structure of 3-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, which includes an ethynyl group and an isoquinoline moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((Trimethylsilyl)ethynyl)isoquinoline, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación

Catalytic Reactions

- Iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, lead to the production of dihydroquinolines and dihydroisoquinolines in good to high yields (Yamazaki, Fujita, & Yamaguchi, 2004).

Synthesis of Isoquinoline Alkaloids

- The trimethylsilyl group is effective in directing the regiochemistry in tetrahydroisoquinoline synthesis through the Pictet-Spengler reaction, facilitating the synthesis of specific isoquinoline alkaloids (Miller & Tsang, 1988).

Development of Anti-parasitic Compounds

- Trimethylsilyl chloride activates azines in isocyanide-based reactions to produce compounds with significant activity against Trypanosoma brucei and T. cruzi, suggesting potential for developing anti-parasitic drugs (Luque et al., 2019).

Antitumor Activity

- Certain isoquinoline derivatives, including those with trimethylsilyl groups, have shown cytotoxicity against tumor cell lines, indicating potential for antitumor applications (Houlihan et al., 1995).

Reissert Compound Synthesis

- Trimethylsilyl trifluoromethanesulfonate facilitates the synthesis of Reissert compounds from isoquinoline, leading to various derivatives with potential applications (Duarte & Popp, 1991).

Organosilicon Derivatives Synthesis

- The synthesis of organosilicon derivatives of aminoalcohols in the tetrahydroquinoline and tetrahydroisoquinoline series, including trimethylsilyl derivatives, has been explored for potential biological applications (Lukevits et al., 1996).

Palladium-Catalyzed Iminoannulation

- Palladium-catalyzed iminoannulation of internal alkynes, including trimethylsilyl-substituted alkynes, is effective for synthesizing various heterocycles, suggesting utility in organic synthesis (Roesch, Zhang, & Larock, 2001).

Alkaloid Synthesis

- Trimethylsilyl trifluoromethanesulphonate has been used in the synthesis of Alangium alkaloids, demonstrating its utility in complex organic syntheses (Jahangir et al., 1986).

Safety And Hazards

Propiedades

IUPAC Name |

2-isoquinolin-3-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOSPSCGVALNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517604 |

Source

|

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-11-1 |

Source

|

| Record name | 3-[2-(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86521-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)